

Application of Oleoyl sarcosine in cell lysis for RNA extraction.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oleoyl sarcosine

Cat. No.: B089674

[Get Quote](#)

Application of Oleoyl Sarcosine in Cell Lysis for RNA Extraction

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoyl sarcosine, and its close analog N-lauroylsarcosine (Sarkosyl), are anionic surfactants widely employed in molecular biology for the lysis of cells during the extraction of nucleic acids, particularly ribonucleic acid (RNA).^{[1][2]} Their efficacy lies in their ability to disrupt cellular membranes and denature proteins, including potent ribonuclease (RNase) enzymes that rapidly degrade RNA. A key advantage of **Oleoyl sarcosine** is its compatibility with chaotropic agents like guanidinium isothiocyanate, a common component in many RNA extraction reagents, making it a valuable component for ensuring high yield and quality of the isolated RNA.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **Oleoyl sarcosine** in cell lysis for RNA extraction.

Mechanism of Action

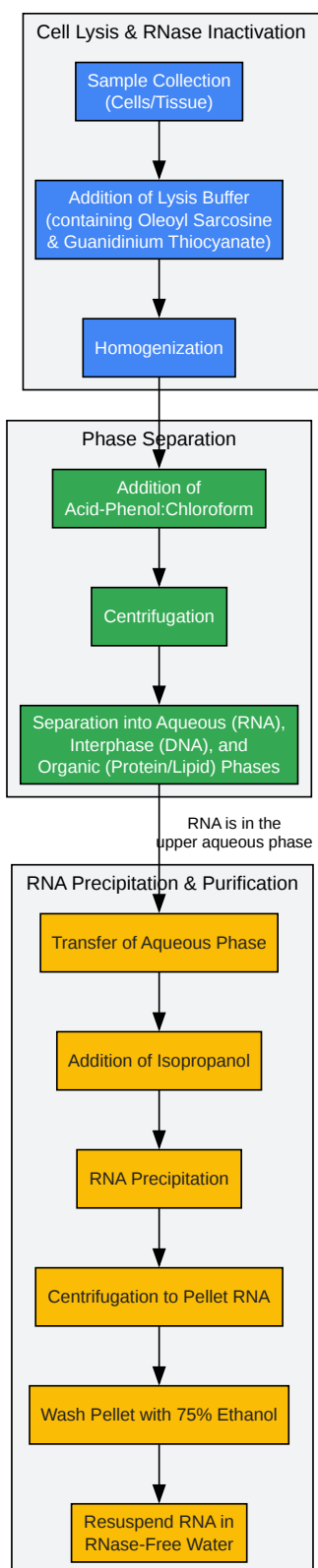
Detergents like **Oleoyl sarcosine** are amphipathic molecules, possessing both a hydrophobic tail and a hydrophilic head.^{[4][5]} This structure allows them to integrate into the lipid bilayer of cell membranes. As the concentration of the detergent increases, it disrupts the membrane's

integrity, leading to the formation of micelles that solubilize membrane lipids and proteins, ultimately causing cell lysis.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Specifically, **Oleoyl sarcosine** contributes to high-quality RNA extraction through several mechanisms:

- **Cell Lysis:** It effectively ruptures the plasma and nuclear membranes to release cellular contents, including RNA.
- **Protein Denaturation:** It denatures proteins by disrupting non-covalent interactions, which helps in releasing RNA from ribonucleoprotein complexes.[\[7\]](#)
- **RNase Inhibition:** A critical function is the denaturation and inactivation of RNases, which are ubiquitous and robust enzymes that can compromise the integrity of the isolated RNA.
- **Compatibility:** Unlike stronger detergents like sodium dodecyl sulfate (SDS), **Oleoyl sarcosine** remains soluble and active in the presence of high concentrations of guanidinium salts, which are themselves potent protein denaturants and RNase inhibitors.[\[1\]](#)[\[2\]](#)

Logical Workflow for Oleoyl Sarcosine in RNA Extraction



[Click to download full resolution via product page](#)

Caption: Workflow for RNA extraction using an **Oleoyl sarcosine**-based lysis buffer.

Experimental Protocols

Preparation of Lysis Buffer (Denaturing Solution)

This protocol is adapted from established methods utilizing a combination of a chaotropic agent and a sarcosinate detergent.^{[3][8]}

Materials:

- Guanidine thiocyanate
- Sodium citrate
- **Oleoyl sarcosine** (or N-lauroylsarcosine, sodium salt)
- 2-Mercaptoethanol
- RNase-free water

Procedure:

- To prepare 500 mL of denaturing solution, combine the following in an RNase-free bottle:
 - 293 mL of RNase-free water
 - 17.6 mL of 0.75 M Sodium citrate, pH 7.0
 - 26.4 mL of 10% (w/v) **Oleoyl sarcosine**
 - 250 g of Guanidine thiocyanate
- Stir on a heated magnetic stir plate (at 60-65°C) in a fume hood to dissolve the guanidine thiocyanate.
- Cool the solution to room temperature.
- This stock solution can be stored at room temperature for several months.

- Immediately before use, add 0.72 mL of 2-mercaptoethanol to each 100 mL of the stock denaturing solution and mix well. This is the final Lysis Buffer.

Protocol for Total RNA Extraction from Cultured Mammalian Cells

Materials:

- Cultured mammalian cells (adherent or in suspension)
- Phosphate-buffered saline (PBS), RNase-free
- Lysis Buffer (prepared as above)
- Acid-Phenol:Chloroform (pH 4.5)
- Isopropanol, ice-cold
- 75% Ethanol in RNase-free water, ice-cold
- RNase-free water
- RNase-free microtubes and pipette tips

Procedure:

- Sample Preparation:
 - Adherent Cells: Aspirate the culture medium. Wash the cell monolayer once with ice-cold, RNase-free PBS. Aspirate the PBS completely.
 - Suspension Cells: Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g, 4°C). Discard the supernatant. Wash the cell pellet once with ice-cold, RNase-free PBS and centrifuge again. Discard the supernatant completely.
- Cell Lysis:

- Add 1 mL of Lysis Buffer per 10 million cells directly to the culture dish (for adherent cells) or to the cell pellet (for suspension cells).
- For adherent cells, use a cell scraper to ensure complete lysis and collection of the lysate. For suspension cells, lyse the pellet by repeated pipetting.
- Transfer the cell lysate to an RNase-free microtube.
- Pass the lysate through a 21-gauge needle 5-10 times to shear high-molecular-weight DNA and reduce viscosity.[9]
- Incubate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.[9]
- Phase Separation:
 - Add 0.2 mL of chloroform per 1 mL of the initial Lysis Buffer used.
 - Cap the tube securely and shake vigorously by hand for 15-30 seconds. Do not vortex.
 - Incubate at room temperature for 3 minutes.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C.
 - The mixture will separate into three phases: a lower red organic phase (protein/lipid), a white interphase (DNA), and a colorless upper aqueous phase (RNA).
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new RNase-free microtube. Be cautious not to disturb the interphase.
 - Add an equal volume (e.g., 500 µL if you collected 500 µL of aqueous phase) of ice-cold isopropanol.
 - Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the RNA.

- RNA Pelletting and Washing:
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.
 - Carefully discard the supernatant.
 - Wash the RNA pellet by adding 1 mL of ice-cold 75% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Carefully discard the supernatant, ensuring the pellet is not dislodged. Briefly centrifuge again and remove any residual ethanol with a fine pipette tip.
- RNA Solubilization:
 - Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to dissolve.
 - Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
 - Incubate at 55-60°C for 10 minutes to aid dissolution.
- Quantification and Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
 - Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer.

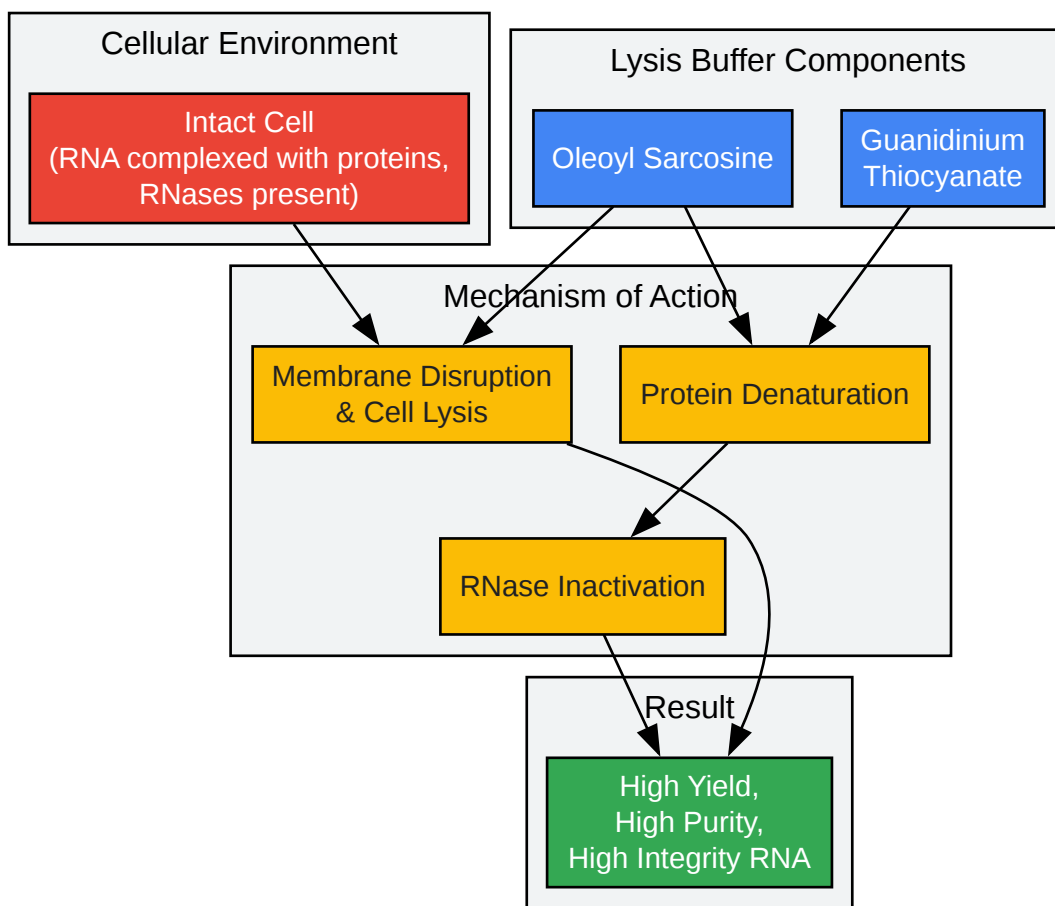
Quantitative Data and Quality Control

The success of an RNA extraction is determined by the yield, purity, and integrity of the final RNA product. The inclusion of **Oleoyl sarcosine** in the lysis buffer is expected to improve these metrics compared to methods that may be less effective at RNase inactivation.

Parameter	Oleoyl Sarcosine Method	Standard Lysis Buffer (without Sarcosine)	Expected Outcome
RNA Yield (µg per 10 ⁶ cells)	10 - 15 µg	8 - 12 µg	Higher yield due to efficient lysis and protein dissociation.
Purity (A260/A280 ratio)	1.9 - 2.1	1.7 - 1.9	Higher purity, indicating less protein contamination. [10] [11]
Purity (A260/A230 ratio)	1.8 - 2.2	1.5 - 1.8	Higher purity, indicating less contamination from salts (e.g., guanidinium). [11] [12]
Integrity (RIN)	> 9.0	7.0 - 8.5	Higher integrity due to superior RNase inactivation. [13]

Note: These values are representative and can vary depending on cell type, number, and handling technique. An A260/A280 ratio of ~2.0 is generally considered pure for RNA.[\[10\]](#)[\[11\]](#) RNA Integrity Number (RIN) is measured on a scale of 1 to 10, with 10 being the highest quality.

Role of Oleoyl Sarcosine in Ensuring RNA Quality



[Click to download full resolution via product page](#)

Caption: **Oleoyl sarcosine's** contribution to high-quality RNA isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. magen-tec.com [magen-tec.com]
- 2. Magen SLS Sarcosyl, CAS: 137-16-6 [magen-tec.com]
- 3. WO2007113614A1 - A method for rapid isolation of rna and a kit thereof - Google Patents [patents.google.com]

- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Purification of RNA [kuchem.kyoto-u.ac.jp]
- 9. microbenotes.com [microbenotes.com]
- 10. riviste.unige.it [riviste.unige.it]
- 11. Improvement in RNA quantity and quality in cervico-vaginal cytology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of RNA extraction methods from human metabolic tissue samples of the COMET biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Oleoyl sarcosine in cell lysis for RNA extraction.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089674#application-of-oleoyl-sarcosine-in-cell-lysis-for-rna-extraction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com